An In-depth Technical Guide to 6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to present its chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential biological activities. The pyrimidine-2,4-dione core, also known as uracil, is a fundamental component of nucleic acids and a privileged scaffold in drug discovery.[1] The incorporation of a thiophene ring at the 6-position is anticipated to modulate the molecule's electronic properties and biological interactions, opening avenues for the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers interested in the exploration and application of this and similar thiophenyl-substituted pyrimidinediones.
Introduction: The Significance of Pyrimidine-2,4-dione Scaffolds
The pyrimidine-2,4-dione (uracil) nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its presence in natural nucleic acids has driven extensive research into synthetic derivatives as potential therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological target specificity.
The introduction of an aromatic or heteroaromatic substituent at the 6-position of the uracil ring has been a particularly fruitful strategy in the development of novel bioactive molecules. This guide focuses on 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione, a compound that marries the established biological relevance of the uracil scaffold with the unique electronic and steric properties of the thiophene ring. Thiophene and its derivatives are known to exhibit diverse biological activities and are present in several approved drugs.[2][3]
Chemical Structure and Physicochemical Properties
The chemical structure of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is characterized by a pyrimidine-2,4-dione ring system with a thiophen-3-yl group attached at the C6 position.
Molecular Formula: C₈H₆N₂O₂S
Molecular Weight: 194.21 g/mol
CAS Number: 116137-76-9
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| LogP | 0.45 ± 0.35 | ChemAxon |
| pKa (strongest acidic) | 8.59 ± 0.10 | ChemAxon |
| pKa (strongest basic) | -4.4 ± 0.40 | ChemAxon |
| Solubility (in water at 25°C) | 2.36 g/L | ChemAxon |
| Topological Polar Surface Area (TPSA) | 86.4 Ų | ChemAxon |
| Number of Hydrogen Bond Donors | 2 | ChemAxon |
| Number of Hydrogen Bond Acceptors | 4 | ChemAxon |
| Rotatable Bonds | 1 | ChemAxon |
These values are computationally predicted and should be confirmed by experimental analysis.
The predicted properties suggest that 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a moderately polar molecule with limited water solubility. The presence of two hydrogen bond donors and four acceptors indicates its potential to form hydrogen bonds, which is a key determinant of its interaction with biological targets.
Chemical Structure Diagram:
Caption: Chemical structure of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione.
Synthesis and Characterization
While a specific, published synthesis protocol for 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione has not been identified, its synthesis can be reasonably proposed based on established methods for the preparation of 6-aryluracil derivatives.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for the formation of carbon-carbon bonds between aromatic rings and are well-suited for this purpose.
Proposed Synthetic Workflow
A plausible synthetic route would involve the coupling of a 6-halouracil derivative with a thiophene-3-boronic acid or a thiophene-3-stannane derivative.
Caption: Proposed Suzuki cross-coupling reaction for the synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known Suzuki coupling reactions for the synthesis of 6-aryluracils and should be optimized for this specific transformation.
Materials:
-
6-Chlorouracil (or 6-bromouracil)
-
Thiophene-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chlorouracil (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for the required time (typically 1-1.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the chemical structure and data from similar compounds.[5]
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the pyrimidine N-H protons (broad singlets), a singlet for the C5-H of the pyrimidine ring, and multiplets for the three protons of the thiophene ring. |
| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C4) of the pyrimidine ring, and signals for the remaining carbons of the pyrimidine and thiophene rings. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400), C=O stretching (around 1650-1700), and C=C stretching of the aromatic rings. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂S. |
Potential Biological Activities and Therapeutic Applications
The pyrimidine-2,4-dione scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. The introduction of a thiophenyl group at the 6-position is expected to confer unique pharmacological properties.
Antimicrobial Activity
Thiophenyl-substituted pyrimidine derivatives have demonstrated promising antibacterial activity.[2] These compounds can act by inhibiting essential bacterial enzymes, such as those involved in cell division. For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, leading to bactericidal effects, particularly against Gram-positive bacteria.[2] The 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione core represents a promising starting point for the development of novel antibiotics to combat drug-resistant pathogens.
Anticancer Activity
The uracil scaffold is a key component of several anticancer drugs that act as antimetabolites, interfering with DNA and RNA synthesis.[1] Thieno[2,3-d]pyrimidine derivatives, which are structurally related to the target molecule, have shown significant cytotoxic effects against various cancer cell lines.[2][3] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2] The cytotoxic potential of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione against different cancer cell lines warrants further investigation.
Enzyme Inhibition
The structural features of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione make it a potential candidate for the inhibition of various enzymes. The pyrimidine-2,4-dione moiety can mimic the natural substrates of enzymes involved in nucleotide metabolism. The thiophene ring can engage in specific interactions within the active site of target enzymes. For example, related thienopyrimidine derivatives have been investigated as inhibitors of enzymes such as eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer.[6]
Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of action via enzyme inhibition.
Future Directions and Conclusion
6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione represents a molecule of significant interest for further investigation in the field of drug discovery. While specific experimental data is currently lacking, this technical guide has provided a comprehensive overview based on established chemical principles and data from closely related compounds.
Key areas for future research include:
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Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization of the compound are essential.
-
In-depth Biological Evaluation: Comprehensive screening of the molecule for its antimicrobial and anticancer activities against a wide range of pathogens and cancer cell lines is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to both the pyrimidine and thiophene rings will help in identifying key structural features for optimal activity and selectivity.
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